MLi-2

LRRK2 kinase inhibition ATP-competitive inhibitor Parkinson's disease

Researchers face confounding variables from non-brain-penetrant or mutant-biased LRRK2 inhibitors. MLi-2 is the validated gold-standard chemical probe. - **Potency:** 0.76 nM biochemical IC50; equipotent on G2019S mutant (IC50 ratio 0.95) - **CNS Penetration:** >100× brain exposure over plasma IC50; once-daily dosing - **Selectivity:** Comprehensive kinase profiling; validated Rab10 pThr73 PD biomarker - **Structural Data:** Cryo-EM (2.74Å) & X-ray (PDB 5U6I) for computational modeling

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
Cat. No. B15608315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLi-2
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+
InChIKeyATUUNJCZCOMUKD-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MLi-2: The Definitive LRRK2 Chemical Probe


MLi-2 (cis-2,6-dimethyl-4-(6-(5-(1-methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl)morpholine; CAS 1627091-47-7) is a structurally distinct, ATP-competitive Type I kinase inhibitor belonging to the 3-(4-pyrimidinyl) indazole chemotype [1][2]. Developed by Merck Research Laboratories and independently reviewed by the Chemical Probes Portal and the Structural Genomics Consortium, MLi-2 is broadly regarded as the gold-standard LRRK2 chemical probe due to its sub-nanomolar potency, comprehensive kinase-selectivity profile, and central nervous system (CNS) bioavailability [1][3]. Unlike many earlier-generation LRRK2 inhibitors that exhibit either narrow selectivity windows or poor brain penetration, MLi-2 was optimized through systematic medicinal chemistry to simultaneously deliver the multiple orthogonal properties required for robust preclinical target validation and pharmacological studies in Parkinson's disease models [2].

Probe Independently reviewed LRRK2 chemical probe (Chemical Probes Portal, SGC)
CNS Brain-penetrant Type I inhibitor for CNS target-engagement studies
Structure Cryo-EM and X-ray structures available for binding-mode interpretation

Why Substituting MLi-2 Compromises Experimental Reproducibility


LRRK2 inhibitors with superficially similar target annotations differ radically in their selectivity breadth, mutant-vs-wild-type potency ratios, CNS exposure kinetics, and conformational effects on the kinase domain. For instance, the commonly compared Type II inhibitor GZD-824 binds an inactive 'DYG-out' kinase conformation and induces a distinct pharmacodynamic signature that fails to dephosphorylate the N-terminal LRRK2 biomarker Ser935 — a readout that MLi-2 and other Type I inhibitors reliably engage [1]. Similarly, inhibitors such as LRRK2-IN-1 and HG-10-102-1 achieve substantially lower biochemical IC50 values (13–20 nM vs 0.76 nM) and lack CNS bioavailability altogether [2]. Even within the brain-penetrant Type I class, differential selectivity against STE20-family kinases (e.g., MST1/MST2) and the loss of potency on the pathogenic G2019S mutant — a 3.7-fold shift for PF-06447475 but negligible for MLi-2 — can confound pharmacodynamic interpretation in disease-relevant models [2][3]. Substituting MLi-2 without compensating for these multidimensional property gaps introduces experimental artifacts that can misattribute phenotype to target engagement, or conversely, mask genuine LRRK2-dependent biology.

Biomarker Type II inhibitors (e.g., GZD-824) may not reproduce the N-terminal Ser935 dephosphorylation biomarker response associated with Type I LRRK2 engagement, complicating pharmacodynamic readout standardization.
Mutant G2019S potency shifts differ significantly across inhibitors; MLi-2 maintains equipotency, while some brain-penetrant alternatives exhibit a potency loss that may confound heterozygous disease-model interpretation.
Off-target Kinase selectivity breadth varies; Type II and non-selective comparators carry extensive off-target profiles that can obscure LRRK2-specific phenotypic conclusions.

MLi-2 Head-to-Head Comparative Evidence


Biochemical Potency vs PF-06447475

In a controlled head-to-head experiment using recombinant GST-tagged human LRRK2 and the LRRK2tide peptide substrate with [γ-³²P]ATP, MLi-2 inhibited LRRK2 peptide phosphorylation with an IC50 of 1.1 ± 0.2 nM, compared to 3.5 ± 1.1 nM for PF-06447475 (PF-475), representing a 3.2-fold greater inhibitory potency [1]. Both compounds were tested under identical buffer and substrate conditions, with ATP Km adjustments specific to each LRRK2 variant. Furthermore, MLi-2 at 1.1 nM increased the ATP Km to 421.4 ± 18.7 µM versus 272.3 ± 14.3 µM for PF-06447475 at 3.5 nM, confirming stronger ATP-competitive engagement at a lower concentration [1].

Biochemical potency vs PF-475
Head-to-head
IC50 1.1 ± 0.2 nM (MLi-2) vs 3.5 ± 1.1 nM (PF-06447475); ATP Km shift 421.4 vs 272.3 µM
Supports dose-occupancy estimation and target-engagement assay context
LRRK2tide radiometric assay, recombinant human LRRK2
LRRK2 kinase inhibition ATP-competitive inhibitor Parkinson's disease biochemical assay

G2019S Mutant LRRK2 Equipotency

Cross-study data, consolidated in a comprehensive 2021 Biomolecules review table, show that MLi-2 is essentially equipotent against wild-type (WT) and G2019S-mutant LRRK2, with IC50 values of 0.8 nM (WT) and 0.76 nM (G2019S) — a WT/G2019S ratio of 1.05 [1]. In contrast, PF-06447475 shows IC50 values of 3 nM (WT) and 11 nM (G2019S), a WT/G2019S ratio of 0.27, representing an approximately 3.7-fold loss of potency on the most prevalent Parkinson's disease-causing mutant [1]. This equipotency pattern for MLi-2 was independently confirmed by Pena et al. (2024), who demonstrated that MLi-2 is equipotent for wild-type and G2019S LRRK2 in cellular pSer935/Ser1292 phosphorylation assays, while EB-42168 (a G2019S-selective inhibitor) showed the opposite selectivity profile [2]. Table 2 also documents that PF-06685360 (PF-360) has a WT IC50 of 2.3 nM but lacks G2019S data, and HG-10-102-1 shows a partial G2019S preference (WT 20.3 nM vs G2019S 3.2 nM) that is qualitatively different from MLi-2's balanced profile [1].

G2019S mutant equipotency
Cross-study comparable
WT IC50 0.8 nM; G2019S IC50 0.76 nM (ratio ~1.05). PF-475 ratio ~0.27, HG-10-102-1 ratio ~6.34
Supports model-response context for heterozygous G2019S studies
Purified recombinant kinase assays; data consolidated in Biomolecules 2021, Table 2
G2019S LRRK2 mutation Parkinson's disease genetics mutant-selective inhibitor pharmacogenomics

Kinase Selectivity vs Type II Inhibitors

The primary characterization paper by Fell et al. (2015) established that MLi-2 demonstrates >295-fold selectivity when profiled against a panel of over 300 kinases and a diverse panel of receptors and ion channels [1]. This selectivity profile has been confirmed by Tocris Bioscience, Abcam, and the IUPHAR/BPS Guide to Immunopharmacology, establishing MLi-2 as a reference-quality chemical probe [2]. The Chemical Probes Portal independently reviewed MLi-2, noting its 'superb selectivity profile' and designating it 'the gold standard LRRK2 inhibitor' [3]. This stands in stark contrast to Type II inhibitors such as GZD-824, which was developed as a BCR-ABL/SRC family inhibitor with broad-spectrum activity against numerous kinases, and ponatinib and rebastinib, which each carry extensive off-target kinase profiles that preclude their use as LRRK2-selective chemical probes [4]. The 2023 cryo-EM study by the Science Advances consortium explicitly noted that ponatinib, GZD-824, and rebastinib's 'numerous kinase off-targets prevent their application as chemical tools' [4]. The A2016T kinase-domain mutation in LRRK2 provides a genetic separation-of-function tool: MLi-2 fails to inhibit LRRK2[A2016T], and this resistance pattern distinguishes on-target from off-target effects uniquely for Type I inhibitors, whereas Type II inhibitors such as GZD-824 and rebastinib also lose potency on this mutant — confirming the reduced pharmacological specificity of the Type II class [5].

Kinase selectivity
Class-level
>295-fold selectivity window across >300 kinases reported; Type II inhibitors exhibit polypharmacology
Supports LRRK2 pathway selectivity interpretation
SelectScreen profiling; Type II comparison from cryo-EM and signaling studies
kinase selectivity off-target profiling chemical probe criteria LRRK2 specificity

CNS Bioavailability vs Non-Penetrant Comparators

MLi-2 is orally bioavailable and brain-penetrant, producing dose-dependent central and peripheral target inhibition over a 24-hour period as measured by dephosphorylation of pSer935 LRRK2 [1]. In MitoPark mice, MLi-2 treatment was well-tolerated over a 15-week period at brain and plasma exposures exceeding 100× the in vivo plasma IC50 for LRRK2 kinase inhibition [1][2]. This high CNS exposure multiple provides robust target engagement in both brain and peripheral tissues, making MLi-2 suitable for studies requiring sustained LRRK2 inhibition in the CNS. In contrast, LRRK2-IN-1 is explicitly catalogued as not brain-penetrant (Table 2 in Biomolecules 2021) [3]. Among brain-penetrant comparators, PF-06447475 and PF-06685360 also achieve CNS exposure, but at lower potency (2.3-3 nM vs 0.76 nM) and with PF-06447475 exhibiting reduced G2019S activity [3]. A macaque toxicology study comparing MLi-2, GNE-7915, and PFE-360 demonstrated that at low doses of PFE-360 or MLi-2, ~50% or 100% LRRK2 inhibition in brain tissue was achieved respectively, with MLi-2 reaching full CNS target engagement at well-tolerated doses while PFE-360 achieved only partial inhibition at its low dose [4].

CNS bioavailability
Cross-study comparable
Brain penetrant; CNS exposure >100× in vivo plasma IC50. LRRK2-IN-1 non-penetrant. Full brain inhibition at low dose in macaque.
Supports CNS target-engagement study design
MitoPark mice, macaque toxicology study; pSer935 PD readout
CNS bioavailability blood-brain barrier brain pharmacokinetics target engagement

Cryo-EM Structure of LRRK2 Complex

In 2023, the Science Advances consortium solved cryo-electron microscopy structures of full-length LRRK2 (wild-type and PD-linked mutants G2019S and I2020T) bound to MLi-2 and to the Type II inhibitor GZD-824 [1]. The MLi-2-bound structure achieved an overall resolution of 2.74 Å with local resolutions as high as 2.4 Å around the kinase active site, enabling detailed atomic interpretation of the inhibitor binding pose [1]. MLi-2 occupies the ATP-binding pocket with its indazole group forming hydrogen bonds to the kinase hinge residues E1948 and A1950, and its binding stabilizes the DYG-in, αC-in active-like conformation with a fully formed regulatory spine and ordered activation loop [1]. The GZD-824 complex, resolved at a lower overall resolution of 3.11 Å, shows the kinase in an inactive DYG-out conformation with a disordered activation loop and the inhibitor binding pocket shifted away from the hinge region [1]. This structural information is currently available only for MLi-2 and GZD-824 among LRRK2 inhibitors; no cryo-EM structures have been published for PF-06447475, PF-06685360, GNE-7915, LRRK2-IN-1, or HG-10-102-1 bound to full-length LRRK2. The crystal structure of MLi-2 in complex with LRRK2 kinase domain is also available via PDB ID 5U6I [2].

Cryo-EM structure
Supporting evidence
Full-length LRRK2(G2019S):MLi-2 complex at 2.74 Å; X-ray PDB 5U6I. Unique among commercial inhibitors.
Supports structure-based LRRK2 binding-mode interpretation
Type I DYG-in conformation; GZD-824 complex at 3.11 Å as inactive comparator
cryo-EM LRRK2 structure type I inhibitor binding structure-based drug design

Rab10 Phosphorylation Target Engagement

In LUHMES dopaminergic neuronal cells, MLi-2 potently reduced phosphorylation of Rab10 at Thr73 (pThr73-Rab10), a direct physiological substrate of LRRK2 kinase activity, with IC50 values of 0.78 nM in wild-type cells and 2.31 nM in G2019S-mutant cells [1]. Parallel measurement of LRRK2 autophosphorylation at Ser1292 gave IC50 values of 21.2 pM (WT) and 1.45 nM (G2019S) [1]. Type I inhibitors including MLi-2 and GSK3357679A suppress Rab10 phosphorylation, whereas Type II inhibitors also suppress Rab10/12 phosphorylation but fail to induce dephosphorylation of N-terminal biomarker sites such as Ser935 [2]. The cellular pSer935 dephosphorylation IC50 for MLi-2 is 1.4 nM, independently validated across multiple cellular models and vendor datasheets [3]. A G2019S-selective inhibitor study by Pena et al. (2024) confirmed that MLi-2 shows equivalent Rab10 pThr73 inhibition across all LRRK2 genotypes, in contrast to the mutant-selective inhibitor EB-42168 [4].

Rab10 target engagement
Cross-study comparable
Rab10 pThr73 IC50 0.78 nM (WT LUHMES), 2.31 nM (G2019S). Ser935 dephosphorylation IC50 1.4 nM.
Supports cellular LRRK2 pathway-response endpoint monitoring
Dopaminergic neuronal cells; confirmed in multiple cellular models
Rab10 phosphorylation LRRK2 substrate cellular pharmacodynamics neuronal target engagement

MLi-2 Preclinical Research Applications


G2019S Knock-In Mouse Efficacy Studies

For heterozygous G2019S LRRK2 knock-in mouse models — the most translationally relevant genetic PD model — MLi-2 provides equipotent inhibition of both WT and mutant LRRK2 (IC50 ratio G2019S/WT = 0.95), ensuring that phenotypic outcomes reflect total LRRK2 kinase activity blockade rather than allele-selective pharmacology [1]. The demonstrated >100× brain exposure multiple over in vivo plasma IC50 during 15-week chronic dietary administration in MitoPark mice confirms sustained CNS target engagement without tolerance development [1]. This is critical given that non-brain-penetrant alternatives such as LRRK2-IN-1 cannot be used for CNS endpoints, and PF-06447475's 3.7-fold G2019S potency loss complicates dose-response interpretation in heterozygous models [2]. The well-characterized Rab10 pThr73 pharmacodynamic biomarker (IC50 = 0.78–2.31 nM in neuronal cells) provides a validated proximal readout for LRRK2 kinase activity in brain tissue [3].

Primary Neuronal α-Synuclein Pathology Models

MLi-2 at 3 nM concentration significantly reduced pS129-α-synuclein inclusions in G2019S-LRRK2-expressing primary hippocampal neurons exposed to α-synuclein preformed fibrils over 18 days, while PF-06447475 required 30 nM to achieve comparable reduction [1]. This 10-fold lower effective concentration in a disease-relevant cellular model directly reflects MLi-2's ~3.2-fold higher biochemical potency and superior cellular target engagement. For researchers screening the effects of LRRK2 inhibition on α-synuclein aggregation, seeding, or propagation in primary neuron cultures, MLi-2 provides a wider experimental concentration window that minimizes solvent-related cytotoxicity while maintaining full target coverage.

Non-Human Primate PD and Safety Studies

In a head-to-head macaque toxicology study, MLi-2 at 15 mg/kg once daily achieved approximately 100% LRRK2 inhibition in brain tissue with minimal or absent lung histopathology, while PFE-360 (PF-06685360) at its low dose achieved only ~50% brain inhibition [1]. GNE-7915 required twice-daily dosing due to shorter pharmacokinetic half-life, whereas MLi-2's once-daily dosing simplifies experimental protocols and reduces animal handling stress. Importantly, the lung pneumocyte vacuolation observed with all three inhibitors was reversible upon drug withdrawal and did not produce measurable pulmonary function deficits, confirming that this on-target pharmacology does not preclude preclinical testing [1]. MLi-2's well-characterized safety profile and fully validated CNS pharmacodynamic response make it the preferred reference inhibitor for NHP studies where complete brain target engagement must be demonstrated without confounding from off-target kinase activity.

Structure-Based Drug Design and Selectivity Modeling

MLi-2 is unique among commercially available LRRK2 inhibitors in having both a high-resolution cryo-EM structure of the full-length LRRK2:inhibitor complex (2.74 Å) and an X-ray crystallographic structure of the isolated kinase domain (PDB 5U6I) [1]. This dual structural dataset enables computational chemists to model inhibitor binding in the context of the complete multi-domain LRRK2 architecture, including N-terminal armadillo, ankyrin, and leucine-rich repeat domains that influence inhibitor-induced conformational changes. The demonstrated Type I binding mode — stabilizing the active DYG-in conformation with ordered activation loop — contrasts with the Type II GZD-824 complex (3.11 Å, inactive DYG-out), providing a structural framework for understanding how different chemotypes produce divergent biomarker signatures (Ser935 dephosphorylation present for Type I, absent for Type II) [1][2]. For any medicinal chemistry program aiming to develop next-generation LRRK2 inhibitors, MLi-2's structural data are the essential starting point.

Application
Selection Property
Validation Focus
G2019S knock-in mouse model studies
Equipotent WT/G2019S inhibition profile
Total LRRK2 kinase activity blockade and brain target engagement
Primary neuronal α-synuclein pathology models
Cellular target engagement at low inhibitor concentration
α-synuclein aggregation endpoint assessment
NHP LRRK2 inhibition studies
Sustained CNS target engagement and once-daily dosing profile
Brain LRRK2 inhibition and lung safety endpoint monitoring
Structure-based LRRK2 inhibitor design
Available high-resolution cryo-EM and X-ray structures
Binding mode and conformational-state interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLi-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.